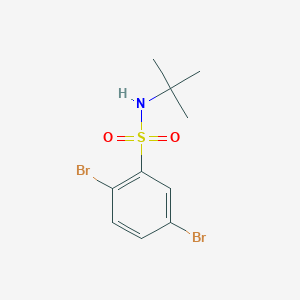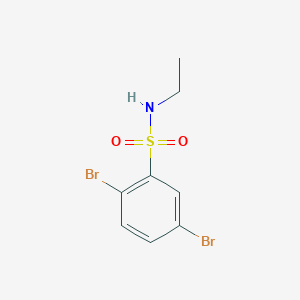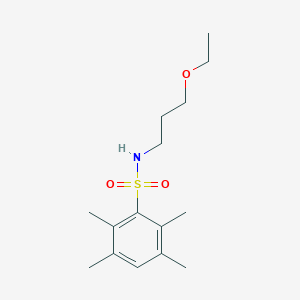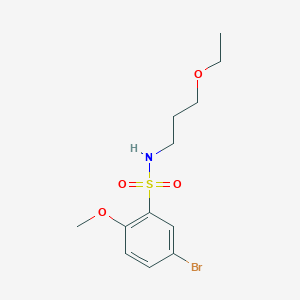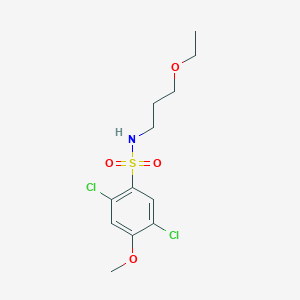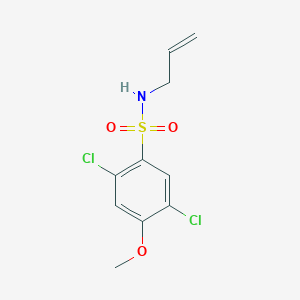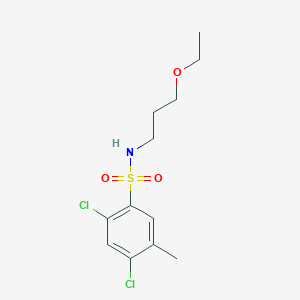
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide, also known as Diclazuril, is a chemical compound used in various scientific research applications. It belongs to the chemical class of benzene sulfonamides and is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide is commonly used in scientific research to study coccidiosis, a parasitic disease that affects various animals, including chickens, turkeys, and rabbits. It is effective against a wide range of coccidian parasites and is used to prevent and treat coccidiosis in animals. This compound has also been studied for its potential use in the treatment of malaria and other parasitic diseases.
Wirkmechanismus
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide works by inhibiting the development of coccidian parasites in the host animal's intestines. It does this by interfering with the parasite's ability to reproduce and multiply. This compound targets the mitochondria of the parasites, disrupting their energy production and leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally well-tolerated by animals. It is rapidly absorbed and metabolized in the body, with most of the drug being eliminated within 24-48 hours. This compound has been shown to have no significant effect on the growth or development of animals, and it does not affect their reproductive performance.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide in lab experiments is its effectiveness against a wide range of coccidian parasites. It is also relatively easy to administer and has low toxicity, making it a safe and effective treatment option for animals. However, this compound is not effective against all types of coccidian parasites, and it may not be suitable for use in all animal species. Additionally, the cost of this compound may be prohibitive for some research projects.
Zukünftige Richtungen
There are several potential future directions for research involving 2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide. One area of interest is the development of new formulations or delivery methods that could improve the drug's effectiveness or reduce its cost. Another area of research is the investigation of this compound's potential use in the treatment of other parasitic diseases, such as malaria. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.
Synthesemethoden
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzenesulfonamide with ethyl 3-bromopropionate, followed by the reaction of the resulting product with methylmagnesium bromide and then with methanol. The final product is obtained by reacting the intermediate with sodium hydroxide and water.
Eigenschaften
Molekularformel |
C12H17Cl2NO3S |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-(3-ethoxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H17Cl2NO3S/c1-3-18-6-4-5-15-19(16,17)12-7-9(2)10(13)8-11(12)14/h7-8,15H,3-6H2,1-2H3 |
InChI-Schlüssel |
IERSTDBPVPOSAD-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
Kanonische SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









